molecular formula C22H30O5 B119636 Cicaprost CAS No. 94079-80-8

Cicaprost

Numéro de catalogue: B119636
Numéro CAS: 94079-80-8
Poids moléculaire: 374.5 g/mol
Clé InChI: ARUGKOZUKWAXDS-SEWALLKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Cicaprost est un analogue synthétique de la prostacycline (PGI2), un puissant vasodilatateur et inhibiteur de l'agrégation plaquettaire. La prostacycline est naturellement produite par les cellules endothéliales des vaisseaux sanguins et joue un rôle crucial dans l'homéostasie cardiovasculaire. En raison de son instabilité métabolique, la prostacycline ne peut pas être administrée par voie orale et nécessite une perfusion intraveineuse continue. Le this compound, quant à lui, est métaboliquement stable et biodisponible après administration orale, ce qui en fait un agent thérapeutique précieux .

Applications De Recherche Scientifique

Cicaprost has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Cicaprost is a synthetic analogue of prostacyclin (PGI2) and acts as an agonist of the prostacyclin receptor (IP) . The IP receptor is a G-protein-coupled receptor that plays a crucial role in vasodilation and inhibition of platelet aggregation .

Mode of Action

This compound interacts with the IP receptor, leading to the activation of adenylate cyclase, which in turn increases the levels of cyclic adenosine monophosphate (cAMP) within the cell . This increase in cAMP levels results in a series of intracellular events that ultimately lead to relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Biochemical Pathways

The activation of the IP receptor by this compound leads to the stimulation of various biochemical pathways. One of these pathways involves the release of inhibitory transmitters from non-adrenergic non-cholinergic (NANC) enteric nerves, which results in the inhibition of spontaneous contractile activity in certain tissues . Another pathway involves the inhibition of tumor cell-host interactions, which can lead to the suppression of metastasis .

Pharmacokinetics

After oral administration, the peak plasma level of this compound is reached within 15 to 90 minutes . Both the maximum concentration (Cmax) and the area under the curve (AUC) are dose-dependent . The terminal half-life of this compound in plasma is approximately 1 hour, and its total clearance is between 4-7 ml·min−1·kg−1 .

Result of Action

The activation of the IP receptor by this compound has several molecular and cellular effects. It inhibits the proliferation of vascular smooth muscle cells and also has anti-inflammatory effects . Furthermore, this compound has been shown to effectively inhibit metastasis in several different animal models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound may decrease after meals, and tachyphylaxis (a rapid decrease in the response to a drug after repeated doses) may develop . Additionally, the development and progression of diseases such as diabetic nephropathy can influence the action of this compound .

Analyse Biochimique

Biochemical Properties

Cicaprost interacts with various biomolecules, primarily the Prostaglandin E2 receptors (EP1, EP3, EP4), Prostacyclin receptor, and Prostaglandin D2 receptor . These interactions are characterized by binding affinities (Ki values) ranging from 5.87 to 7.80 . The nature of these interactions is primarily inhibitory, contributing to the anti-platelet and vasodilatory effects of this compound .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly vascular smooth muscle cells (VSMCs) and aortic endothelial cells . It inhibits mitogenesis in VSMCs, but not in aortic endothelial cells . This compound also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves inhibition of adenylyl cyclase (AC) activity, leading to desensitization of the cAMP response . This effect is mediated predominantly by a PKA-inhibitable isoform of AC, most likely AC5/6 . This compound also interacts with various G-protein-coupled receptors, affecting their signaling pathways .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits a dose-dependent inhibition of platelet aggregation and vasodilation . Attenuation of these effects is observed with repeated doses, possibly due to decreased absorption after meals or the development of tachyphylaxis .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated potent antimetastatic effects against lymph node and organ metastases . The effects vary with different dosages, with a threshold dose identified as 7.5 µg .

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) metabolic pathway, which regulates immune responses and inflammation . It is synthesized from arachidonic acid via COX enzymes .

Transport and Distribution

This compound is distributed within cells and tissues primarily through its interactions with specific receptors . Its transport and distribution are influenced by its bioavailability, which is reported to be 99% .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its interactions with various cell surface receptors, it is likely that this compound primarily localizes to the cell membrane where these receptors are located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Cicaprost est synthétisé par une série de réactions chimiques qui impliquent la modification de la structure de la prostacycline pour améliorer sa stabilité et sa biodisponibilité.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des techniques avancées pour garantir une pureté et un rendement élevés. Le processus comprend plusieurs étapes de purification et de contrôle qualité pour répondre aux normes pharmaceutiques. Le composé est ensuite formulé en formes posologiques orales pour un usage thérapeutique .

Analyse Des Réactions Chimiques

Types de réactions

Le Cicaprost subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques du this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques du this compound comprennent divers métabolites qui conservent l'activité biologique du composé parent. Ces métabolites sont souvent étudiés pour leurs propriétés pharmacologiques et leurs applications thérapeutiques potentielles .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur de la prostacycline (récepteur IP) à la surface des cellules cibles. Cette liaison active les voies de signalisation intracellulaires, y compris la voie de l'adénosine monophosphate cyclique (AMPc), ce qui conduit à la vasodilatation et à l'inhibition de l'agrégation plaquettaire. Le this compound interfère également avec les interactions cellule tumorale-hôte, empêchant la métastase en inhibant l'agrégation plaquettaire induite par les cellules tumorales et l'adhésion aux cellules endothéliales .

Comparaison Avec Des Composés Similaires

Le Cicaprost est comparé à d'autres analogues de la prostacycline, tels que l'iloprost et l'eptaloprost :

    Ilophost : Comme le this compound, l'iloprost est un analogue de la prostacycline chimiquement stable avec de puissantes propriétés vasodilatatrices et anti-agrégation plaquettaire.

    Eptaloprost : L'eptaloprost est un dérivé de la prostacycline contenant une alkyne et sert de prodrug pour le this compound.

Propriétés

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicaprost
Reactant of Route 2
Cicaprost
Reactant of Route 3
Cicaprost
Reactant of Route 4
Reactant of Route 4
Cicaprost
Reactant of Route 5
Cicaprost
Reactant of Route 6
Cicaprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.